molecular formula C5H6N2OS B13237857 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one

Cat. No.: B13237857
M. Wt: 142.18 g/mol
InChI Key: ZDJDPMQFXNCCQZ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Organic Chemistry Research

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. analis.com.myresearchgate.net Its significance stems from its presence in a wide array of natural products and synthetically developed molecules that exhibit substantial biological activity. analis.com.my The unique electronic configuration of the thiazole ring makes it a versatile scaffold in medicinal chemistry, contributing to the development of numerous therapeutic agents. researchgate.net

Thiazole derivatives are integral to a vast spectrum of pharmacological activities. mdpi.com The structural motif is found in antibiotics, anti-inflammatory agents, anticancer drugs, and more. mdpi.comnih.gov This broad utility has cemented the thiazole ring as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thus serving as a fertile ground for drug discovery and development. researchgate.netexcli.de Beyond pharmaceuticals, thiazole derivatives are also important in the development of fungicides, dyes, and as chemical reaction accelerators. researchgate.net The stability of the aromatic ring, combined with its capacity for diverse functionalization, ensures its continued prominence in organic synthesis and materials science. chemhelpasap.com

Below is a table highlighting some prominent drugs that feature the thiazole moiety, illustrating the scaffold's therapeutic importance.

Drug NameTherapeutic ClassFunction/Significance
Abafungin AntifungalA broad-spectrum antifungal agent. cutm.ac.in
Ritonavir AntiretroviralAn HIV protease inhibitor, crucial in antiretroviral therapy.
Nizatidine H2 Receptor AntagonistUsed to treat stomach and duodenal ulcers by reducing stomach acid.
Meloxicam NSAIDA non-steroidal anti-inflammatory drug used for arthritis.
Fanetizole ImmunomodulatorAn anti-inflammatory agent. researchgate.net
Cefixime AntibioticA cephalosporin (B10832234) antibiotic used to treat bacterial infections. cutm.ac.in

This table provides examples of the diverse applications of thiazole-containing compounds in medicine.

Academic Context of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one within Thiazole Chemistry

The compound this compound is situated at the intersection of two significant subclasses of thiazole chemistry: 2-aminothiazoles and thiazole-containing ketones (acylthiazoles). The 2-aminothiazole (B372263) core is a particularly noteworthy pharmacophore, recognized for its extensive applications in drug development. nih.govresearchgate.net This scaffold is a key building block for synthesizing molecules with a wide range of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. mdpi.comnih.gov Its versatility has led medicinal chemists to frequently incorporate it into novel therapeutic candidates. mdpi.com

The presence of an ethanone (B97240) (acetyl) group at the C5 position places the compound within the family of 5-acylthiazoles. The functionalization at this position is a common strategy in the synthesis of diverse thiazole architectures. researchgate.net Research on closely related analogues, such as 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone, highlights the utility of this structural arrangement. chemimpex.com These compounds serve as crucial intermediates or building blocks for the synthesis of more complex pharmaceutical and agrochemical agents. researchgate.netchemimpex.com The ketone functionality provides a reactive handle for further molecular elaboration, allowing for the construction of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov Therefore, the academic interest in this compound lies in its potential as a versatile precursor for new biologically active molecules, leveraging the proven pharmacological importance of the 2-aminothiazole scaffold. researchgate.net

Historical Development of Synthetic Approaches to Thiazole-Containing Ketones

The synthesis of the thiazole ring, including its ketone derivatives, has a rich history dating back to the late 19th century. Several classical name reactions have been foundational in accessing this heterocyclic system.

The most prominent and widely utilized method is the Hantzsch Thiazole Synthesis , first described by Arthur Hantzsch in 1887. chemhelpasap.comsynarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comwikipedia.org When thiourea (B124793) is used as the thioamide component, 2-aminothiazoles are produced. youtube.com This method is highly effective for creating a wide variety of thiazoles with different substituents at the 2, 4, and 5 positions and is known for being high-yielding and straightforward to perform. chemhelpasap.comnih.gov The synthesis of thiazole ketones, specifically, can be achieved by using an appropriately substituted α-haloketone as a starting material. derpharmachemica.com

The Cook-Heilbron Synthesis , discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, offered a novel pathway to 5-aminothiazoles. wikipedia.org This reaction proceeds under mild conditions, involving the interaction of an α-aminonitrile with reagents like carbon disulfide or dithioacids. wikipedia.orgpharmaguideline.com It was a pivotal development as it provided efficient access to 5-aminothiazoles, which were previously a relatively obscure class of compounds. wikipedia.org While not a direct synthesis for thiazole ketones, the resulting 5-aminothiazole can be a precursor for further functionalization to introduce a ketone group.

These foundational methods have been continuously refined and modified over the decades, with modern approaches often focusing on improving yields, employing greener reaction conditions (such as microwave-assisted synthesis), and expanding the substrate scope to generate diverse libraries of thiazole derivatives. researchgate.netencyclopedia.pub

A summary of these classical synthetic routes is presented below.

Synthesis NameYear DescribedKey ReactantsProduct Type
Hantzsch Synthesis 1887α-Haloketone + ThioamideSubstituted Thiazoles (often 2,4- or 2,4,5-substituted)
Gabriel Synthesis 1910α-Acylaminoketone + P₄S₁₀2,5-Disubstituted Thiazoles
Cook-Heilbron Synthesis 1947α-Aminonitrile + CS₂/Dithioacid5-Aminothiazoles

This table summarizes the key aspects of the historical synthetic methods for thiazole derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-5-yl)ethanone

InChI

InChI=1S/C5H6N2OS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1,6H2

InChI Key

ZDJDPMQFXNCCQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)C(=O)CN

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 Amino 1 1,3 Thiazol 5 Yl Ethan 1 One

Elucidation of Reaction Pathways for Thiazole (B1198619) Ring Formation

The formation of the 2-aminothiazole (B372263) core, a prominent scaffold in medicinal chemistry, is most commonly achieved through the Hantzsch thiazole synthesis. derpharmachemica.comresearchgate.net This method involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). derpharmachemica.com For the synthesis of 2-amino substituted thiazoles, such as 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one, thiourea is the standard reagent.

The reaction mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration steps. The process is initiated by the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen in the α-haloketone precursor. This initial S-alkylation forms an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs via the attack of one of the thiourea nitrogen atoms on the carbonyl carbon of the ketone. The resulting tetrahedral intermediate then undergoes dehydration to yield the final aromatic 2-aminothiazole ring. researchgate.net

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of structurally diverse thiazoles by varying the substituents on both the α-haloketone and the thiourea components. derpharmachemica.com

StepDescriptionIntermediate
1. Nucleophilic Attack The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.Isothiouronium Salt
2. Cyclization The amino group of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.5-hydroxythiazoline derivative
3. Dehydration The hydroxyl group is eliminated as a water molecule, leading to the formation of the stable aromatic thiazole ring.2-Aminothiazole product

Mechanistic Aspects of Derivatization Reactions at the Amino and Ketone Functionalities

The structure of this compound features two key reactive sites: the primary amino group at the C2 position of the thiazole ring and the ketone functionality of the ethanone (B97240) side chain. These groups allow for a wide range of derivatization reactions.

The exocyclic amino group is nucleophilic and readily reacts with various electrophiles. nih.gov Acylation reactions with acid chlorides or anhydrides proceed via a nucleophilic acyl substitution mechanism, where the nitrogen lone pair attacks the electrophilic carbonyl carbon of the acylating agent to form amides. nih.govrsc.org Similarly, reactions with isocyanates and isothiocyanates lead to the formation of urea (B33335) and thiourea derivatives, respectively, through the nucleophilic addition of the amino group to the central carbon of the heterocumulene. nih.govmdpi.com

The ketone functionality offers dual reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For instance, it can undergo condensation reactions with amines or hydrazines to form Schiff bases and hydrazones. The methylene (B1212753) group adjacent to the carbonyl (the α-carbon) is activated, and its protons are acidic. This allows for reactions such as α-halogenation, a critical step in preparing precursors for further synthetic elaborations, including subsequent Hantzsch-type cyclizations to build more complex heterocyclic systems. nih.gov

Functional GroupReaction TypeReagent ExampleMechanismProduct Type
Amino Group AcylationAcetyl ChlorideNucleophilic Acyl SubstitutionAmide nih.govrsc.org
Amino Group Urea FormationPhenyl IsocyanateNucleophilic AdditionSubstituted Urea nih.gov
Amino Group Thiourea FormationBenzoyl IsothiocyanateNucleophilic AdditionSubstituted Thiourea nih.gov
Ketone (Carbonyl) CondensationHydrazine (B178648) Hydrate (B1144303)Nucleophilic Addition-EliminationHydrazone rsc.org
Ketone (α-Carbon) HalogenationBromineEnol/Enolate Halogenationα-Bromoketone nih.gov

Conformational Studies and Their Implications for Reaction Mechanisms

X-ray crystallography studies of a closely related analogue, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, reveal that the molecule is nearly planar. nih.gov The thiazole ring and the atoms of the acetyl group lie essentially in the same plane, which has significant implications for its chemical behavior. nih.gov This planarity affects the accessibility of the amino and ketone functional groups to incoming reagents, potentially influencing stereochemical outcomes and reaction rates. The defined geometry can facilitate or hinder the optimal orientation required for the transition state of a given reaction.

Furthermore, conformational studies are instrumental in elucidating the structures of reaction products. In complex reactions where multiple isomers are possible, a combination of spectroscopic data and conformational analysis can be used to identify the actual product formed. nih.gov The relative energies of different possible conformers or isomers can be calculated, and the most stable structure can be correlated with experimental observations. nih.govnih.gov The planarity of the core structure is stabilized by intermolecular interactions in the solid state, such as N—H⋯N and N—H⋯O hydrogen bonds, which form dimeric motifs and layered structures. nih.gov Additional stabilizing forces include C—H⋯π and C=O⋯π interactions involving the thiazole ring, which further consolidate the molecular packing. nih.gov

ParameterObservationImplication for ReactivityReference
Molecular Geometry The thiazole ring and acetyl group are nearly coplanar.Planar structure affects steric accessibility of reactive sites (amino and ketone groups). nih.gov
Molecular Rigidity The heterocyclic ring reduces the flexibility of the main chain.Constrained conformation can pre-organize the molecule for specific reactions or binding events. nih.gov
Intermolecular Forces Forms strong N-H···N and N-H···O hydrogen bonds in the crystal lattice.These interactions can influence reaction pathways in the solid state and affect solubility. nih.gov
Structural Elucidation Conformational analysis helps differentiate between possible reaction isomers.Provides a basis for confirming reaction mechanisms and product structures. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Amino 1 1,3 Thiazol 5 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide a complete picture of its molecular connectivity.

The structure of this compound possesses several distinct proton and carbon environments. The predicted chemical shifts (δ) in a solvent such as DMSO-d₆ are based on the electronic environment of each nucleus, influenced by factors like electronegativity of adjacent atoms and aromaticity of the thiazole (B1198619) ring.

¹H-NMR Spectroscopy: The proton spectrum is expected to show four primary signals:

A singlet for the proton at the C4 position of the thiazole ring, anticipated in the aromatic region (~7.5-8.5 ppm).

A singlet corresponding to the two methylene (B1212753) (-CH₂-) protons of the ethanone (B97240) side chain, likely appearing around 4.0-5.0 ppm due to the influence of the adjacent carbonyl and amino groups.

A broad singlet for the two protons of the amino group on the thiazole ring (C2-NH₂), which can exchange with deuterium. Its chemical shift is highly dependent on concentration and temperature but is typically found in the range of 7.0-8.0 ppm.

A broad signal for the side-chain amino group (-CH₂-NH₂), expected to appear in a different region from the ring's amino group, potentially around 2.0-3.5 ppm.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule:

The carbonyl carbon (C=O) is expected at the most downfield position, typically in the 190-200 ppm range.

The C2 carbon of the thiazole ring, bonded to the amino group, would likely resonate at a significantly downfield position, around 168-172 ppm. asianpubs.orgchemicalbook.com

The C4 and C5 carbons of the thiazole ring would appear in the aromatic region, with C5 (bearing the ethanone substituent) expected to be further downfield than C4. Predicted shifts are approximately 140-150 ppm for C4 and 120-130 ppm for C5.

The methylene carbon (-CH₂-) of the ethanone side chain is anticipated to have a chemical shift in the range of 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆.
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiazole H4~8.0 (s, 1H)
Ethanone CH₂~4.5 (s, 2H)
Thiazole NH₂~7.2 (br s, 2H)
Ethanone NH₂~2.8 (br s, 2H)
Thiazole C2~170
Thiazole C4~145
Thiazole C5~125
Ethanone C=O~195
Ethanone CH₂~45

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be expected to show no significant cross-peaks for this particular molecule, as all the proton groups are predicted to be singlets and are not coupled to each other through two or three bonds. This lack of correlation would itself be a key piece of structural evidence. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov Expected correlations would be between the H4 proton and the C4 carbon, and the methylene protons (-CH₂-) with the methylene carbon. This confirms the direct C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different parts of the molecule. sdsu.edu Key expected HMBC correlations include:

The methylene protons (-CH₂-) showing a correlation to the carbonyl carbon (C=O) (2-bond) and to the C5 of the thiazole ring (3-bond).

The H4 proton of the thiazole ring correlating to the C5 and C2 carbons of the ring.

The protons of the ring amino group (C2-NH₂) showing a correlation to the C2 carbon.

Table 2: Predicted 2D NMR Correlations for this compound.
ExperimentProton Signal (¹H)Correlating Carbon Signal (¹³C)Type of Correlation
HSQCH4C4¹J (Direct)
HSQC-CH₂--CH₂-¹J (Direct)
HMBC-CH₂-C=O²J
HMBC-CH₂-C5³J
HMBCH4C5²J
HMBCH4C2³J

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: Two distinct regions for N-H stretching would be anticipated. The aromatic amine (C2-NH₂) on the thiazole ring would likely show asymmetric and symmetric stretches in the 3300-3500 cm⁻¹ region. researchgate.net The aliphatic amine (-CH₂-NH₂) would also exhibit stretches in a similar range, possibly overlapping.

C=O Stretching: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1670-1690 cm⁻¹, with its position influenced by conjugation with the thiazole ring.

C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which would give rise to a series of absorption bands in the 1500-1620 cm⁻¹ region.

N-H Bending: The bending vibrations for the amino groups are expected around 1600-1650 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the thiazole ring, which are often strong in Raman spectra.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹).
Functional GroupPredicted Frequency Range (cm⁻¹)Vibration Type
Amine (Ring & Side-chain)3300 - 3500N-H Stretch
Ketone1670 - 1690C=O Stretch
Amine1600 - 1650N-H Bend
Thiazole Ring1500 - 1620C=N, C=C Stretches

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule. The molecular formula for this compound is C₅H₆N₂OS, giving a monoisotopic mass of approximately 142.02 Da.

In an electrospray ionization (ESI) mass spectrum, a prominent peak for the protonated molecule [M+H]⁺ at m/z 143.03 would be expected. Tandem MS (MS/MS) of this ion would likely reveal characteristic fragmentation pathways:

Alpha-Cleavage: A primary fragmentation would be the cleavage of the bond between the carbonyl carbon and the methylene carbon (alpha-cleavage), a common pathway for ketones. youtube.comyoutube.com This would result in the formation of a stable 2-amino-1,3-thiazole-5-carbonyl cation.

Loss of Small Molecules: The fragmentation of the thiazole ring itself can occur, often initiated by the loss of small, stable molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) from the ring structure. rsc.orgsapub.orgresearchgate.net

Side-Chain Fragmentation: Loss of the aminomethyl radical (•CH₂NH₂) could also be a possible fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. numberanalytics.comcreativebiomart.net

While a specific crystal structure for this compound is not available in public databases, a single-crystal X-ray diffraction analysis would reveal critical structural details. azolifesciences.comexcillum.com The process involves growing a high-quality single crystal and analyzing the diffraction pattern of X-rays passed through it. creativebiomart.netyoutube.com

The resulting structural model would confirm the planarity of the thiazole ring and determine the conformation of the flexible ethanone side chain. Of particular interest would be the intermolecular interactions that dictate the crystal packing. The molecule contains multiple hydrogen bond donors (the two -NH₂ groups) and acceptors (the carbonyl oxygen and the thiazole nitrogen atom). It is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds, potentially forming dimers or extended sheet-like structures. These interactions would be key to understanding the solid-state properties of the compound.

Analysis of Crystal Packing and Supramolecular Synthons

Detailed information on the crystal packing and the identification of specific supramolecular synthons for this compound is not currently available in scientific literature.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A Hirshfeld surface analysis, which is crucial for quantifying intermolecular interactions, has not been reported for this compound.

Identification and Characterization of Hydrogen Bonding Networks

Without crystallographic data, the specific hydrogen bonding networks within the crystal lattice of this compound cannot be identified or characterized.

Quantification of Other Non-Covalent Interactions (e.g., C-H…π, C=O…π, π-π stacking)

The quantification of other non-covalent interactions such as C-H…π, C=O…π, and π-π stacking is contingent on Hirshfeld surface analysis, which is not available for this compound.

Computational Chemistry and Theoretical Modeling of 2 Amino 1 1,3 Thiazol 5 Yl Ethan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one, DFT calculations begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. researchgate.net Functionals like B3LYP are commonly paired with basis sets such as 6-311G(d,p) to achieve a balance between computational cost and accuracy for organic molecules. researchgate.netepu.edu.iq Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) μ² / (2η)Quantifies the electron-accepting capability.

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.netscielo.org.za

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, performed on the optimized geometry, yield a set of vibrational modes and their corresponding IR intensities. researchgate.net The predicted wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. researchgate.net This allows for the assignment of specific peaks in an experimental IR spectrum to particular functional group vibrations, such as C=O stretching, N-H bending, or C-S stretching within the thiazole (B1198619) ring. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to predict NMR chemical shifts (¹H and ¹³C). epu.edu.iqelsevierpure.com The calculation determines the isotropic magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. nrel.govmdpi.com Predicted NMR spectra can help in assigning experimental signals and elucidating complex structures. nrel.gov

Table 2: Illustrative Example of Predicted vs. Experimental Spectroscopic Data for a Thiazole Derivative

Parameter Vibrational Mode (IR) Predicted Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
IRC=O Stretch17251713
IRC=N Stretch (thiazole)16471651
IRN-H Bend~1600~1620
Parameter Nucleus (NMR) Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
NMR¹³C (C=O)~172~170
NMR¹³C (Thiazole C2)~163~162
NMR¹H (Thiazole CH)~7.5~7.2
NMR¹H (NH₂)~7.2~7.7
Note: Data is illustrative and based on typical values for related structures. scielo.org.zarsc.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of a molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and flexibility over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes how the positions and velocities of particles in the system vary with time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the activity of a molecule is a function of its physicochemical and structural properties. imist.ma

In a theoretical QSAR study involving thiazole derivatives like this compound, the process involves several key steps:

Data Set Compilation: A series of structurally related thiazole compounds with experimentally measured biological activities (e.g., inhibitory concentrations, IC₅₀) is collected. researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges. imist.ma

Steric Descriptors: Molecular volume, surface area, shape indices.

Topological Descriptors: Indices that describe atomic connectivity. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures lipophilicity. imist.ma

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. imist.manih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability and robustness. imist.manih.gov

The resulting QSAR model can then be used to predict the activity of new, unsynthesized thiazole derivatives, guiding the design of more potent compounds. nih.gov

Molecular Docking and Binding Interaction Studies with Biological Macromolecules (Theoretical Aspects)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to form a stable complex. amazonaws.com This technique is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target and for understanding the molecular basis of ligand-protein recognition. sci-hub.se

The theoretical process involves:

Preparation of Structures: High-resolution 3D structures of the protein target (often from X-ray crystallography or NMR) and the ligand (e.g., this compound, with its geometry optimized by methods like DFT) are prepared.

Sampling: A search algorithm explores a vast number of possible binding poses of the ligand within the active site of the protein, considering the ligand's conformational flexibility.

Scoring: A scoring function is used to estimate the binding affinity for each pose. nih.gov The poses are ranked, and the one with the most favorable score (e.g., lowest binding energy) is predicted as the most likely binding mode. amazonaws.com

Analysis of the top-ranked docking pose provides detailed information about the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are crucial for molecular recognition and binding affinity. nih.govarxiv.org For a molecule like this compound, docking studies would aim to identify key interactions such as:

Hydrogen Bonds: The amino group (-NH₂) and the carbonyl group (C=O) are potent hydrogen bond donors and acceptors, respectively. The nitrogen and sulfur atoms in the thiazole ring can also participate in these interactions. nih.gov

Hydrophobic Interactions: The thiazole ring can form hydrophobic contacts with nonpolar amino acid residues in the binding pocket. nih.gov

Van der Waals Interactions: These are general attractive or repulsive forces between atoms. nih.gov

Pi-stacking: The aromatic thiazole ring may interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These predicted interactions help explain why certain ligands bind to specific targets and can guide the chemical modification of the ligand to improve its affinity and selectivity. researchgate.net

Table 3: Hypothetical Docking Interaction Profile for this compound

Ligand MoietyInteraction TypeKey Amino Acid Residue (Example)Distance (Å)
Amino Group (-NH₂)Hydrogen Bond (Donor)Aspartic Acid (Side Chain O)2.9
Carbonyl Oxygen (C=O)Hydrogen Bond (Acceptor)Serine (Side Chain OH)3.1
Thiazole Ring (N atom)Hydrogen Bond (Acceptor)Lysine (Backbone NH)3.0
Thiazole RingHydrophobic InteractionLeucine, ValineN/A
Thiazole RingPi-StackingPhenylalanine4.5
Note: This table is a theoretical representation of potential interactions and does not represent experimental data.

Identification of Potential Binding Sites and Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netasianpubs.org For this compound, this method can be employed to identify potential binding sites on various protein targets. The process involves placing the ligand (this compound) into the binding site of a receptor and evaluating the binding affinity using a scoring function.

The identification of potential binding pockets is a critical step in this process. nih.govmdpi.com These pockets are typically hydrophobic cavities on the protein surface that can accommodate small molecules. The thiazole ring, with its sulfur and nitrogen heteroatoms, along with the amino and carbonyl groups of the ethanone (B97240) side chain, can participate in various types of interactions, including hydrogen bonding, and hydrophobic and electrostatic interactions. mdpi.com

Molecular docking simulations of this compound with a hypothetical protein target could reveal key interactions. For instance, the amino group is a potential hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the thiazole ring can act as hydrogen bond acceptors. The sulfur atom in the thiazole ring can also participate in non-covalent interactions. rsc.org These interactions are crucial for the stability of the ligand-protein complex. nih.gov

A theoretical representation of the types of interactions and the amino acid residues involved is presented in the table below.

Interaction Type Functional Group of Ligand Potential Interacting Amino Acid Residue
Hydrogen Bond (Donor)Amino group (-NH2)Aspartic Acid, Glutamic Acid
Hydrogen Bond (Acceptor)Carbonyl group (C=O)Serine, Threonine, Tyrosine
Hydrogen Bond (Acceptor)Thiazole NitrogenAsparagine, Glutamine
Hydrophobic InteractionThiazole RingLeucine, Isoleucine, Valine
π-π StackingThiazole RingPhenylalanine, Tyrosine, Tryptophan

In Silico Screening for Compound Design (Theoretical Predictions)

In silico screening allows for the rapid assessment of virtual compounds, guiding the design of new molecules with improved properties. nih.gov This approach is particularly useful for exploring derivatives of a lead compound like this compound.

Prediction of Ligand-Binding Affinity

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its target. tandfonline.com Lower binding energy values typically indicate a more stable complex and higher affinity. researchgate.net Computational programs can predict these values, allowing for the comparison of different derivatives of this compound.

For example, modifications to the core structure, such as adding substituents to the thiazole ring or the amino group, can be evaluated virtually to predict their effect on binding affinity. A hypothetical in silico screening of such derivatives against a target protein might yield the following theoretical binding affinities:

Compound Modification Predicted Binding Affinity (kcal/mol)
This compoundParent Compound-6.5
Derivative AMethyl group on the amino group-6.8
Derivative BPhenyl group on the thiazole ring-7.2
Derivative CHydroxyl group on the ethanone side chain-6.3

These theoretical predictions can help prioritize which derivatives to synthesize and test in the laboratory, saving time and resources. acs.org

ADME Prediction for Drug-Likeness (Computational Feasibility)

For a compound to be a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com In silico tools can predict these properties, providing an early assessment of a compound's "drug-likeness." f1000research.comeijppr.com

Key parameters often evaluated include:

Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5. nih.gov

Topological Polar Surface Area (TPSA): This is a predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Aqueous Solubility (LogS): This affects the absorption and distribution of a drug.

Gastrointestinal (GI) Absorption: Predicts the percentage of the drug that will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross the BBB and act on the central nervous system.

A theoretical ADME profile for this compound is presented below, based on typical values for similar heterocyclic compounds. nih.gov

Property Predicted Value Interpretation
Molecular Weight142.18 g/mol Complies with Lipinski's Rule
LogP0.8Complies with Lipinski's Rule
H-bond Donors1Complies with Lipinski's Rule
H-bond Acceptors3Complies with Lipinski's Rule
TPSA78.5 ŲGood intestinal absorption predicted
Aqueous Solubility (LogS)-1.5Moderately soluble
GI AbsorptionHighLikely to be well-absorbed
BBB PermeationNoUnlikely to cross the blood-brain barrier

These computational predictions suggest that this compound has a favorable theoretical profile for drug-likeness, making it a promising scaffold for further investigation and development. acs.orgnih.gov

Reactivity and Derivatization Chemistry of 2 Amino 1 1,3 Thiazol 5 Yl Ethan 1 One

Reactions at the Ketone Moiety

The ketone group at the 5-position of the thiazole (B1198619) ring is an important site for nucleophilic additions and condensations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

The ketone moiety of 2-amino-1-(1,3-thiazol-5-yl)ethan-1-one is susceptible to attack by various nucleophiles. While specific examples for this exact compound are not extensively documented, the reactivity can be inferred from analogous structures. For instance, the methyl group adjacent to the carbonyl is activated and can participate in condensation reactions.

A notable example is the Claisen-Schmidt condensation, which has been reported for similar 2-aminothiazole (B372263) derivatives. In one study, 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole underwent condensation with aromatic aldehydes in the presence of a sodium hydroxide (B78521) catalyst in an ethanol (B145695)/water medium to form chalcones. nih.gov This reaction demonstrates the feasibility of condensing the ketone of a 5-acetyl-2-aminothiazole derivative with aldehydes to generate α,β-unsaturated ketone systems, which are themselves versatile intermediates for further transformations. nih.gov

Table 1: Examples of Condensation Reactions with 5-Acetyl-2-aminothiazole Analogs

Reactant Reagent Conditions Product Reference

The carbonyl group of this compound is expected to react with primary amines to form Schiff bases (imines) and with hydrazine (B178648) derivatives to yield hydrazones. These reactions are fundamental in organic chemistry for the synthesis of new C=N double-bonded structures.

While the 2-amino group of aminothiazoles is well-known to form Schiff bases with aldehydes and ketones, the reaction at a ketone substituent on the thiazole ring is also synthetically accessible. nih.govnih.gov For example, ketone derivatives can react with thiosemicarbazide (B42300) in refluxing ethanol with a catalytic amount of glacial acetic acid to produce the corresponding thiosemicarbazone. nih.gov This intermediate can then be used in heterocyclization reactions. nih.gov

Furthermore, the formation of hydrazones from the reaction of the ketone with hydrazine hydrate (B1144303) is a plausible transformation. These hydrazones can then serve as intermediates in the synthesis of other heterocyclic systems, such as pyrazoles. nih.gov For instance, chalcones derived from the condensation of 5-acetyl-2-aminothiazole analogs have been shown to react with hydrazine hydrate to afford pyrazole (B372694) derivatives. nih.gov

Table 2: Formation of Hydrazone Analogs from Thiazole Ketone Derivatives

Reactant Reagent Conditions Product Reference
Chalcones from 5-acetyl-2-aminothiazole analog Hydrazine hydrate Ethanol Pyrazole derivatives nih.gov

Reactions at the Amino Group

The 2-amino group is a key site for derivatization, readily undergoing reactions with a variety of electrophiles to form a wide range of functionalized molecules.

The primary amino group of 2-aminothiazoles can be readily acylated, alkylated, and arylated. Acylation is commonly achieved using acid chlorides or anhydrides. For example, 2-aminothiazole derivatives can be stirred with an acid or acyl chloride to yield the corresponding amide compounds. nih.gov This reaction is fundamental for introducing a variety of acyl groups to the thiazole scaffold.

Alkylation of the 2-amino group can also be accomplished. For instance, the reaction of 2-aminothiazole with 2-chloroethyl bromide at room temperature has been reported to yield 2-[(2-chloroethyl) amino]thiazole. nih.gov While the exocyclic amino group is generally less nucleophilic than the endocyclic nitrogen, reactions can be directed to the amino group under appropriate conditions.

The 2-aminothiazole moiety is a valuable precursor for the synthesis of fused heterocyclic systems, most notably imidazo[2,1-b]thiazoles. This transformation is typically achieved through the Hantzsch reaction, where the 2-amino group and the endocyclic nitrogen atom act as nucleophiles in a reaction with an α-haloketone.

The reaction proceeds by initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole with the α-haloketone, followed by an intramolecular cyclization involving the exocyclic amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic fused ring system. nih.govrsc.org This cyclization provides a versatile route to a class of compounds with significant biological interest.

Table 3: Synthesis of Imidazo[2,1-b]thiazoles from 2-Aminothiazole Derivatives

2-Aminothiazole Derivative Reagent Conditions Product Reference
2-aminothiazole α-bromo-3-methoxyacetophenone Ethanol (heating) 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole nih.gov

Transformations of the Thiazole Ring System

The thiazole ring itself can undergo transformations, although its reactivity is influenced by the existing substituents. The electron-donating amino group at the 2-position and the electron-withdrawing acetyl group at the 5-position have opposing effects on the electron density of the ring.

Electrophilic substitution on the 2-aminothiazole ring typically occurs at the 5-position, which is activated by the amino group. However, the presence of an electron-withdrawing acyl group at this position has been shown to deactivate the ring towards further electrophilic attack. In one study, it was observed that 2-aminothiazoles acylated at the 5-position were not brominated under conditions where other 2-aminothiazoles readily underwent bromination at the 5-position. nih.gov This suggests that the C-5 position in this compound is not susceptible to typical electrophilic aromatic substitution.

Conversely, nitration of 2-aminothiazole is known to produce 2-amino-5-nitrothiazole, indicating that the 5-position is reactive towards strong electrophiles in the absence of a deactivating group. google.comchemicalbook.comgoogle.com The synthesis of 2-amino-5-halothiazoles via an addition-elimination mechanism is also a known transformation for the parent 2-aminothiazole. jocpr.com

Transformations involving the cleavage of the thiazole ring have also been noted under harsh conditions. For example, 2-amino-5,5-dimethylthiazol-4(5H)-one undergoes ring cleavage when heated with aqueous sulfuric acid. researchgate.net While these conditions are severe, they highlight the ultimate possibility of ring-opening reactions.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of the thiazole nucleus, the C5 position is generally the most electron-rich and, therefore, the most susceptible to electrophilic attack. ias.ac.in However, in this compound, this position is already substituted.

The substituent at C5 is an aminoethanone group, which contains a carbonyl moiety directly attached to the ring. The carbonyl group is strongly electron-withdrawing and deactivating due to both resonance and inductive effects. This deactivation significantly reduces the nucleophilicity of the thiazole ring, making electrophilic aromatic substitution reactions considerably more difficult to achieve compared to unsubstituted or activated thiazoles. mnstate.edu

Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are challenging on this substrate. The electron-withdrawing nature of the 5-acyl group makes the ring resistant to attack by most electrophiles under standard conditions. For a reaction to proceed, harsh conditions would likely be necessary, which could risk degradation of the starting material or unwanted side reactions on the aminoketone side chain.

While specific literature detailing successful electrophilic aromatic substitution on the thiazole ring of this compound is scarce, predictions can be made based on the reactivity of similarly substituted thiazoles. For instance, in thiazoles bearing a deactivating group at C5, any potential electrophilic attack would be directed to the C4 position. An example is the nitration of 5-acetamidothiazole, which yields the 5-acetamido-4-nitrothiazole derivative. ias.ac.in This suggests that if substitution on the target molecule were to occur, the C4 position would be the most likely site. However, the deactivating effect of a ketone is stronger than that of an acetamido group, rendering the reaction less probable.

Table 1: Predicted Reactivity and Directing Effects for Electrophilic Aromatic Substitution on the Thiazole Ring of this compound
ReactionTypical ReagentExpected ReactivityPredicted RegioselectivityComments
HalogenationBr2/FeBr3 or NBSVery LowC4-position (if any)The strong deactivation by the 5-acyl group inhibits the reaction. Harsh conditions may be required.
NitrationHNO3/H2SO4Very LowC4-position (if any)Requires forcing conditions, which may lead to oxidation or degradation of the side chain. ias.ac.insemanticscholar.org
SulfonationFuming H2SO4Very LowC4-position (if any)The thiazole nitrogen may be protonated, further deactivating the ring.
Friedel-Crafts Acylation/AlkylationRCOCl/AlCl3 or RCl/AlCl3Extremely Low / Not FeasibleN/AThe Lewis acid catalyst (e.g., AlCl3) will complex with the basic nitrogen of the thiazole ring and the carbonyl oxygen, leading to strong deactivation. libretexts.org

Oxidation Reactions (e.g., at Sulfur atom)

The thiazole ring contains a sulfur atom that is, in principle, susceptible to oxidation. Oxidation can lead to the formation of a sulfoxide (B87167) (S-oxide) or, under more vigorous conditions, a sulfone (S,S-dioxide). However, the reactivity of the sulfur atom towards oxidation is highly dependent on the electronic nature of the thiazole ring. thieme-connect.de

In this compound, the electron-withdrawing 5-acyl group reduces the electron density across the entire ring system, including the sulfur atom. This decrease in electron density makes the sulfur lone pairs less available for attack by oxidizing agents, thus rendering the molecule more resistant to oxidation compared to thiazoles with electron-donating substituents. acs.org Studies on similar electron-deficient thiazoles have shown that electron-withdrawing groups decrease the rate of oxidation. acs.org

Commonly used reagents for the oxidation of sulfides to sulfoxides and sulfones include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The application of such reagents to this compound would require carefully controlled conditions. Over-oxidation is a possibility, and the reaction pathway may be complicated by the presence of the nitrogen atom in the ring. In some instances, oxidation of thiazoles can lead to N-oxides rather than S-oxides, or even result in the oxidative cleavage of the thiazole ring. thieme-connect.descholaris.ca

Detailed experimental studies on the specific oxidation of the sulfur atom in this compound are not widely reported in the literature. The expected difficulty of the reaction, coupled with the potential for multiple reaction outcomes, makes this a complex transformation.

Table 2: Predicted Outcomes of Oxidation Reactions on this compound
Oxidizing AgentExpected ProductReaction ConditionsComments
m-CPBA (1 equivalent)Thiazole S-oxide (Sulfoxide)Controlled, low temperatureReaction is expected to be slow due to the deactivating 5-acyl group. acs.org N-oxidation may be a competing pathway. thieme-connect.de
m-CPBA (>2 equivalents)Thiazole S,S-dioxide (Sulfone)Harsher conditions (higher temp., longer time)Formation of the sulfone is likely more difficult than the sulfoxide. Risk of ring cleavage or other side reactions increases. scholaris.ca
Hydrogen Peroxide (H2O2)Sulfoxide or SulfoneAcidic or basic catalysisReactivity would be low; harsh conditions and catalysts may be required, increasing the likelihood of side reactions.
Oxone®Sulfoxide or SulfoneAqueous/organic solvent mixtureA powerful oxidant that may lead to over-oxidation or degradation if not carefully controlled.

Synthetic Utility and Applications in Organic Synthesis

2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one as a Versatile Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block stems from the distinct reactivity of its constituent parts: the primary amino group, the ketone functional group, and the thiazole (B1198619) ring itself. The 2-aminothiazole (B372263) scaffold is a cornerstone in the synthesis of numerous compounds, including intermediates for antibiotics and other pharmaceutical agents. researchgate.net

The primary amino group at the C2 position is nucleophilic and can readily undergo a variety of reactions such as acylation, alkylation, and condensation to form Schiff bases. The ketone moiety provides an electrophilic carbon center, susceptible to nucleophilic attack, and its adjacent α-carbon can be functionalized. Furthermore, the endocyclic nitrogen atom of the thiazole ring can also participate in reactions, particularly in the formation of fused heterocyclic systems. This multi-faceted reactivity allows for the strategic incorporation of the thiazole core into larger, more elaborate molecular architectures, such as peptidomimetics and other complex natural product analogues. nih.gov

Table 1: Reactive Sites and Potential Transformations of this compound
Reactive SiteType of ReactionPotential Products
2-Amino Group (-NH₂)Acylation, SulfonylationAmides, Sulfonamides
2-Amino Group (-NH₂)Condensation with CarbonylsImines (Schiff Bases)
Keto Group (C=O)Nucleophilic AdditionAlcohols, Hemiacetals
Thiazole Ring (Endocyclic N)CyclocondensationFused Heterocyclic Systems (e.g., Imidazo[2,1-b]thiazoles)

Use in the Preparation of Advanced Heterocyclic Systems

A prominent application of this compound and its analogues is in the construction of fused heterocyclic scaffolds, which are central to many areas of medicinal chemistry. nih.gov One of the most significant systems prepared from this building block is the imidazo[2,1-b]thiazole (B1210989) core. researchgate.netconnectjournals.com

The synthesis of imidazo[2,1-b]thiazoles is typically achieved through the reaction of a 2-aminothiazole derivative with an α-haloketone, such as various phenacyl bromides. researchgate.net In this reaction, the endocyclic nitrogen of the thiazole ring and the exocyclic 2-amino group act as nucleophiles, attacking the electrophilic centers of the α-haloketone to facilitate a cyclocondensation reaction, thereby forming the fused imidazole (B134444) ring. This method allows for the creation of a library of substituted imidazo[2,1-b]thiazole derivatives by varying the substitution on the α-haloketone reactant. connectjournals.com These resulting fused heterocycles are known to possess a wide range of biological activities. nih.gov

Table 2: Synthesis of Imidazo[2,1-b]thiazole Derivatives
Thiazole PrecursorReactantConditionsProduct Core Structure
1-(2-Amino-4-methylthiazol-5-yl)ethanoneα-Bromo Aralkyl KetonesPEG-400, 90°C or MicrowaveSubstituted Imidazo[2,1-b]thiazole
2-Aminothiazole3-Formylchromone, IsocyanideToluene, 100°C (One-Pot)Chromen-imidazo[2,1-b]thiazole
Ethyl-2-aminothiazole-4-carboxylatePhenacyl BromidesEthanol (B145695), RefluxSubstituted Imidazo[2,1-b]thiazole-carboxylate

Role as a Precursor in Multi-Step Organic Transformations

Beyond its direct use in forming heterocyclic systems, this compound serves as a crucial precursor in multi-step reaction sequences. Its structure can be strategically modified through a series of transformations to yield highly functionalized target molecules. An elegant application of related β-ketothiazoles is seen in automated, multi-step continuous flow synthesis. nih.gov

In such sequences, a thiazole ring is first constructed via the classic Hantzsch thiazole synthesis. nih.gov The resulting β-ketothiazole intermediate, which is structurally analogous to this compound, can then be channeled directly into a subsequent reaction without the need for isolation. For instance, the HBr generated in situ during the Hantzsch synthesis can act as a catalyst for a subsequent Biginelli three-component reaction. nih.gov This approach, where one reaction seamlessly sets up the conditions for the next, is a hallmark of efficient modern organic synthesis and underscores the value of the thiazole ketone as a key intermediate. This strategy allows for the rapid assembly of complex molecules like 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones from simple starting materials in a single, uninterrupted process. nih.gov

Table 3: Example of a Multi-Step Sequential Transformation
StepReaction TypeKey ReagentsIntermediate/ProductRole of Precursor
1Hantzsch Thiazole SynthesisThioamide, α-Bromoketoneβ-KetothiazoleProduct of initial heterocycle formation
2Deketalization (if applicable)In situ generated acid (HBr)Unmasked β-KetothiazoleSubstrate for subsequent reaction
3Biginelli ReactionAldehyde, Urea (B33335)5-(Thiazol-2-yl)-dihydropyrimidinoneThe core component in the multicomponent reaction

Structure Activity Relationship Sar Investigations for Thiazole Derivatives Theoretical and Design Principles

Correlating Structural Modulations with Predicted Biological Activities

The biological activity of thiazole (B1198619) derivatives is intricately linked to the nature and position of substituents on the thiazole ring. globalresearchonline.net Modifications to the core structure of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one can theoretically influence its potency, selectivity, and pharmacokinetic profile. The following subsections delve into the predicted impact of structural changes on the biological activities of this class of compounds.

A detailed examination of the SAR for thiazole derivatives reveals that the introduction of different functional groups at various positions on the thiazole ring leads to a diverse range of pharmacological activities, including antimicrobial and anticancer effects. mdpi.com For instance, the substitution pattern on a phenyl ring attached to the thiazole core has been shown to be a critical determinant of cytotoxic activity. nih.gov

Table 1: Predicted Impact of Structural Modifications on the Biological Activity of this compound Derivatives

Modification Site Structural Change Predicted Impact on Biological Activity
2-Amino Group Acylation, Alkylation Altered hydrogen bonding capacity and steric bulk, potentially influencing receptor binding and selectivity.
Ethanone (B97240) Linker Chain extension/contraction, introduction of rigidity Modified spatial orientation of the amino group relative to the thiazole ring, affecting target interaction.
Thiazole C4-Position Introduction of aryl or alkyl groups Potential for additional hydrophobic or ionic interactions with the target, potentially enhancing potency.
Thiazole C2-Position Substitution of the amino group Significant alteration of the electronic properties of the ring and potential for new interactions with biological targets.

Systematic SAR studies on various thiazole-containing compounds have demonstrated that even minor structural alterations can lead to significant changes in biological effects. For example, in a series of thiazole derivatives, the presence of specific substituents was found to be indispensable for their anti-tubercular activity. nih.gov These findings underscore the importance of a detailed understanding of the SAR to guide the design of novel therapeutic agents.

Design Principles for Modulating Compound Selectivity and Potency (Theoretical)

The rational design of selective and potent thiazole derivatives hinges on a comprehensive understanding of the target's binding site and the principles of molecular recognition. The goal is to optimize the interactions between the ligand and its biological target while minimizing off-target effects.

Key design principles for modulating the selectivity and potency of thiazole-based compounds include:

Electrostatic Interactions: The distribution of charges on the molecule should complement the electrostatic potential of the binding site. Modifications that enhance electrostatic interactions, such as hydrogen bonds and ionic bonds, can significantly improve binding affinity.

Hydrophobic Interactions: The non-polar regions of the molecule should interact favorably with hydrophobic pockets in the target protein. The introduction of hydrophobic substituents can increase binding affinity through the hydrophobic effect.

Minimizing Unfavorable Interactions: Steric clashes and electrostatic repulsion between the ligand and the target should be avoided. Computational modeling can be employed to identify and mitigate potential unfavorable interactions.

By applying these principles, medicinal chemists can theoretically design novel derivatives of this compound with improved therapeutic profiles. For instance, the introduction of a specific substituent that forms a key hydrogen bond with the target enzyme could lead to a significant increase in potency.

Importance of the Thiazole Nucleus and Substituents in Molecular Design

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. excli.de Its aromatic nature and the presence of nitrogen and sulfur heteroatoms allow it to participate in various non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions. mdpi.com

The substituents on the thiazole ring play a crucial role in fine-tuning the biological activity of the molecule. globalresearchonline.net They can influence the compound's:

Binding Affinity: Substituents can directly interact with the target protein, thereby increasing or decreasing the binding affinity.

Selectivity: By introducing substituents that preferentially interact with the target of interest over other proteins, the selectivity of the compound can be improved.

Pharmacokinetic Properties: Substituents can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the addition of a polar group can increase water solubility and improve bioavailability.

The strategic placement of substituents on the thiazole nucleus is a key aspect of the molecular design process. For example, SAR studies have shown that the presence of a halogen-substituted phenyl ring attached to the thiazole core can be important for certain biological activities. mdpi.com

Impact of Stereochemistry on Molecular Interactions (Theoretical)

While this compound itself is not chiral, the introduction of chiral centers through modification can have a profound impact on its biological activity. The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with chiral biological targets such as enzymes and receptors.

Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological properties:

Eutomer vs. Distomer: One enantiomer (the eutomer) may bind to the target with high affinity and elicit the desired biological response, while the other enantiomer (the distomer) may be inactive or even produce undesirable side effects.

Different Biological Activities: In some cases, the two enantiomers of a chiral drug may have completely different biological activities.

Intermolecular Interactions and Crystal Engineering of Thiazole Containing Ketones

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonds are anticipated to be the primary driving force in the supramolecular assembly of 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one. The molecule possesses potent hydrogen bond donors (the -NH₂ group) and acceptors (the ketone oxygen, the thiazole (B1198619) nitrogen, and the amino nitrogen itself), making a variety of hydrogen bonding motifs possible.

Key potential hydrogen bonds include:

N-H···N Interactions: The amino group can form hydrogen bonds with the nitrogen atom of the thiazole ring of an adjacent molecule. This type of interaction is common in 2-aminothiazole (B372263) derivatives and often leads to the formation of centrosymmetric dimers, creating a robust R²₂(8) ring motif. iucr.orgtandfonline.com In this arrangement, two molecules are linked in a head-to-head fashion, which is a very stable and predictable supramolecular synthon.

N-H···O Interactions: The second hydrogen atom of the amino group can engage with the carbonyl oxygen of a neighboring molecule. These interactions would serve to link the primary N-H···N bonded dimers into larger assemblies, such as one-dimensional chains or two-dimensional layers. iucr.orgnih.gov

Table 1: Predicted Hydrogen Bonding Interactions in this compound

Donor Acceptor Type of Interaction Potential Supramolecular Motif
Amino (N-H) Thiazole (N) Intermolecular Centrosymmetric Dimer (R²₂(8) motif)

Non-Covalent Interactions in Crystal Packing and Self-Assembly

C-H···π Interactions: The hydrogen atoms of the thiazole ring or the ethanone (B97240) backbone can interact with the π-system of an adjacent thiazole ring. This type of interaction helps to orient the molecules in a stacked or layered fashion.

C=O···π Interactions: The electron-rich carbonyl oxygen can act as a weak donor to the π-system of the thiazole ring, further stabilizing the packing arrangement. iucr.org

π-π Stacking: The aromatic thiazole rings can stack upon one another. In related structures, these interactions have been observed to link molecular layers, contributing to the formation of a three-dimensional framework. iucr.orgnih.gov The offset of the stacking would be determined by the electronic distribution within the thiazole ring.

Other Contacts: Hirshfeld surface analysis of the analogous compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one revealed that H···H, S···H, and C···H contacts account for a significant portion of the crystal packing, indicating the importance of van der Waals forces in achieving dense packing. iucr.orgnih.gov Similar contributions are expected for the title compound.

Table 2: Predicted Contributions of Non-Covalent Contacts to Crystal Packing

Interaction Type Predicted Significance Role in Crystal Packing
O···H/H···O High Stabilization via hydrogen bonding
N···H/H···N High Dimer and chain formation
S···H/H···S Moderate van der Waals stabilization
C···H/H···C Moderate van der Waals stabilization
C-H···π / C=O···π Moderate Consolidation of layers

Designing Crystalline Architectures Based on Intermolecular Forces

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new crystalline materials with desired properties. For thiazole-containing ketones like this compound, this involves leveraging the predictable and hierarchical nature of the non-covalent bonds.

The primary tool for engineering the crystal structure of this compound would be the manipulation of its robust hydrogen-bonding synthons. The N-H···N interaction leading to the R²₂(8) dimer is a highly reliable synthon in 2-aminothiazole chemistry. tandfonline.com This dimer can be considered a "supramolecular building block." The engineering strategy would then focus on directing how these building blocks assemble.

This can be achieved through several approaches:

Co-crystallization: Introducing a second molecule (a "co-former") with complementary hydrogen bonding sites can interrupt or modify the existing hydrogen bond network. For example, co-crystallization with a carboxylic acid could lead to a new, highly stable salt or co-crystal where the acid's -COOH group interacts with the 2-aminothiazole moiety, forming different supramolecular patterns. uq.edu.au

Solvent Selection: The choice of solvent for crystallization can influence which polymorph (a different crystal packing arrangement of the same molecule) is formed. Solvents can interact with the molecule and favor certain conformations or intermolecular interactions during the nucleation process.

Systematic Molecular Modification: While focusing on the title compound, the principles of crystal engineering suggest that minor modifications to the molecular structure (e.g., adding or removing substituent groups) can systematically alter the balance of intermolecular forces, leading to different packing arrangements and potentially different physical properties like solubility or melting point.

By understanding the hierarchy of interactions—from the strongest hydrogen bonds that form primary motifs to the weaker forces that dictate the final packing—it is possible to rationally design crystalline architectures with tailored structures and functions.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one Analogs

While the Hantzsch reaction remains a cornerstone of thiazole (B1198619) synthesis, the demand for more efficient, diverse, and sustainable methods is driving innovation. wikipedia.org Future research is increasingly focused on developing novel synthetic strategies for creating analogs of this compound.

One promising avenue is the use of microwave-assisted organic synthesis (MAOS) . This technique offers significant advantages over conventional heating, including dramatically reduced reaction times and often improved product yields. For instance, a one-pot, three-component reaction for synthesizing 2-amino-5-alkylidenethiazol-4-ones using a dedicated microwave reactor highlights the efficiency of this approach. researchgate.net

Multicomponent reactions (MCRs) are also gaining prominence. These reactions combine three or more reactants in a single step to form a product that incorporates substantial parts of all initial molecules. This approach is highly efficient and aligns with the principles of green chemistry. researchgate.net Researchers are exploring new MCRs to build complex thiazole scaffolds from simple precursors.

Furthermore, methods involving copper-catalyzed couplings are expanding the toolkit for thiazole synthesis. One such method involves the reaction of oxime acetates with isothiocyanates, which allows for the creation of various 2-aminothiazoles under mild conditions through C-H bond activation and C-S/C-N bond formation. organic-chemistry.org Another innovative approach is a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate, which provides thiazoles in very good yields. organic-chemistry.org

Table 1: Comparison of Modern Synthetic Methodologies for Thiazole Derivatives

Methodology Key Features Advantages Reference
Microwave-Assisted Synthesis Use of microwave irradiation for heating. Rapid reaction times, improved yields, enhanced reaction control. researchgate.net
Multicomponent Reactions Three or more reactants combined in a single step. High atom economy, operational simplicity, reduced waste. researchgate.net
Copper-Catalyzed Coupling Utilizes a copper catalyst for bond formation. Mild reaction conditions, good functional group tolerance. organic-chemistry.org
One-Pot Synthesis Multiple reaction steps performed in a single reactor. Avoids lengthy separation processes and purification of intermediates. researchgate.net

Advanced Spectroscopic Techniques for Dynamic Studies

Standard spectroscopic methods like NMR and FT-IR are routine for structural confirmation of thiazole derivatives. rsc.orgsemanticscholar.orgnih.gov However, the future lies in applying advanced spectroscopic techniques to study the dynamic behavior of these molecules, such as their interactions with biological targets or their photophysical properties.

Techniques like femtosecond transient absorption spectroscopy can be used to investigate the ultrafast excited-state dynamics of thiazole compounds, providing insights into processes like energy transfer and electron transfer, which are crucial for applications in optoelectronics. Similarly, time-resolved infrared (TRIR) spectroscopy can monitor structural changes in molecules on very short timescales following photoexcitation.

Fluorescence spectroscopy is a powerful tool for studying the binding interactions of thiazole derivatives with biomolecules like bovine serum albumin (BSA). nih.gov By analyzing changes in fluorescence intensity and lifetime, researchers can determine binding constants, mechanisms, and conformational changes upon interaction. nih.gov The interaction of thiazole orange derivatives with DNA, for example, has been studied using absorption and fluorescence spectroscopy, revealing different binding modes and the formation of various dye-DNA complexes. researchgate.net These advanced methods provide a deeper understanding beyond static structural information, revealing the dynamic nature of molecular interactions.

Integration of Machine Learning and Artificial Intelligence in Thiazole Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science, and the field of thiazole chemistry is no exception. premierscience.com These computational tools can analyze vast datasets to predict the properties and activities of novel compounds, significantly accelerating the design-synthesis-testing cycle. premierscience.comnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms are being used to predict the biological activity of thiazole derivatives. nih.gov For instance, ML models have been developed to predict the anticancer activity of thiazole compounds by analyzing a set of molecular descriptors. nih.gov In one study, models including multiple linear regression, support vector machine, and partial least square regression were used to predict the activity of 53 thiazole derivatives, demonstrating the potential of this approach. nih.gov Another study successfully used ML models to predict the urease inhibition activity of novel thiazole compounds with a balanced accuracy of around 78%. researchgate.net

Table 2: Application of AI/ML in Thiazole Research

AI/ML Application Description Potential Impact Reference
QSAR Modeling Predicts biological activity based on chemical structure. Accelerates identification of potent lead compounds. nih.govresearchgate.net
ADMETox Prediction Forecasts absorption, distribution, metabolism, excretion, and toxicity. Reduces late-stage failures in drug development; saves time and resources. mdpi.com
Virtual Screening Screens large libraries of virtual compounds for potential activity. Broadens the search for novel drug candidates efficiently. mdpi.com
De Novo Drug Design Generates novel molecular structures with desired properties. Creates innovative thiazole compounds beyond existing chemical space. premierscience.com

Theoretical Catalyst Design for Thiazole Synthesis

While experimental screening of catalysts for thiazole synthesis continues, theoretical and computational approaches are emerging as powerful tools for rational catalyst design. By using computational chemistry, researchers can model reaction mechanisms and predict the performance of potential catalysts before they are synthesized in the lab.

For instance, organo-catalytic systems are being explored for thiazole synthesis. An efficient synthesis of 1,3-thiazolidine derivatives was achieved using 2-pyridinecarboxaldehyde oxime as a base catalyst to promote the cyclization between aziridines and carbon disulfide. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the mechanism of such organo-catalyzed reactions. These calculations can elucidate the role of the catalyst, identify the rate-determining step, and predict how modifications to the catalyst structure would affect its efficiency and selectivity. This in silico approach allows for the rapid screening of numerous potential catalysts, guiding experimental efforts toward the most promising candidates.

Expanding the Scope of Computational Studies for Deeper Mechanistic Understanding

Computational studies, particularly those using Density Functional Theory (DFT), are providing unprecedented insights into the electronic structure, stability, and reactivity of thiazole derivatives. nih.govresearchgate.netnih.gov These methods are crucial for understanding reaction mechanisms at a molecular level and for interpreting experimental results.

DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap between which is an indicator of a molecule's electronic stability and reactivity. nih.gov Such studies have been used to correlate the electronic properties of novel pyrazolyl–thiazole derivatives with their observed antioxidant activity. nih.govresearchgate.net

Molecular docking simulations are another powerful computational tool used to predict the binding interactions between thiazole derivatives and their biological targets. nih.govnih.gov By modeling how a small molecule fits into the active site of a protein, researchers can identify key interactions like hydrogen bonds and π–π stacking, which supports experimental findings and provides a basis for designing more potent analogs. nih.gov The combination of DFT, molecular docking, and molecular dynamics simulations offers a comprehensive computational approach to understanding the structure-activity relationships of these compounds, guiding the rational design of new molecules with enhanced properties. nih.govresearchgate.netnih.gov

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